Cytotoxic Potency Profile: Isoscabertopin Exhibits Significantly Weaker In Vitro Antitumor Activity than Scabertopin, Deoxyelephantopin, and Isodeoxyelephantopin
In a direct comparative study of four sesquiterpene lactones isolated from Elephantopus scaber, isoscabertopin (ES-3) was found to have a relatively weak effect on the growth of SMMC-7721, Caco-2, and HeLa cell lines, in contrast to the significant, concentration-dependent antitumor effects observed for scabertopin (ES-2), deoxyelephantopin (ES-4), and isodeoxyelephantopin (ES-5) [1]. This qualitative observation is supported by quantitative data from parallel studies: for example, scabertopin displayed IC50 values of 29.27 μM (SMMC-7721), 22.19 μM (HeLa), and 35.99 μM (Caco-2) after 48-hour treatment [2]; deoxyelephantopin exhibited an IC50 of 2.7 μg/mL against L-929 tumor cells [3]; and isodeoxyelephantopin showed IC50 values of 10.46 μg/mL (A549) and 1.3 μg/mL (T47D) [4]. While exact IC50 values for isoscabertopin are not reported in the same study, the study's explicit characterization of its effect as 'relatively weak' indicates a potency that is substantially lower than the micromolar-range activities of its analogs. This differential potency makes isoscabertopin a valuable reference compound for SAR studies, enabling researchers to probe the structural features responsible for enhanced cytotoxicity in the related molecules.
| Evidence Dimension | In vitro cytotoxic potency against human cancer cell lines |
|---|---|
| Target Compound Data | Effect characterized as 'relatively weak' across SMMC-7721, Caco-2, HeLa cells; exact IC50 not reported in primary study |
| Comparator Or Baseline | Scabertopin: IC50 = 29.27 μM (SMMC-7721), 22.19 μM (HeLa), 35.99 μM (Caco-2) [2]; Deoxyelephantopin: IC50 = 2.7 μg/mL (L-929) [3]; Isodeoxyelephantopin: IC50 = 10.46 μg/mL (A549), 1.3 μg/mL (T47D) [4] |
| Quantified Difference | Isoscabertopin shows significantly weaker activity than the comparator compounds, which exhibit IC50 values in the low micromolar to single-digit μg/mL range. |
| Conditions | MTT assay; 48 h incubation (scabertopin) [2]; 72 h culture (deoxyelephantopin) [3]; dose- and time-dependent (isodeoxyelephantopin) [4] |
Why This Matters
Researchers requiring a less cytotoxic analog for control experiments, mechanism-of-action studies, or probing the structural determinants of sesquiterpene lactone potency should select isoscabertopin over its more potent congeners.
- [1] Xu G, Liang Q, Gong Z, Yu W, He S, Xi L. Antitumor activities of the four sesquiterpene lactones from Elephantopus scaber L. Exp Oncol. 2006;28(2):106-109. View Source
- [2] Liang QL, et al. The antitumor effects in vitro of sesquiterpene lactones from Elephantopus scaber. 2008. As cited in: Scabertopin IC50 values from SMMC-7721, HeLa, Caco-2 cells. View Source
- [3] Sesquiterpene Lactones Isolated from Elephantopus scaber L. Inhibits Human Lymphocyte Proliferation and the Growth of Tumour Cell Lines and Induces Apoptosis In Vitro. Journal of Biomedicine and Biotechnology. 2012. View Source
- [4] Isodeoxyelephantopin from Elephantopus scaber (Didancao) induces cell cycle arrest and caspase-3-mediated apoptosis in breast carcinoma T47D cells and lung carcinoma A549 cells. Chinese Medicine. 2014. View Source
